molecular formula C18H19NO6 B4934185 N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid

Cat. No.: B4934185
M. Wt: 345.3 g/mol
InChI Key: MSPAQKJZDLBJOJ-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid is a complex organic compound that features a benzodioxane ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxane moiety is particularly noteworthy, as it is a common pharmacophore in many biologically active molecules.

Properties

IUPAC Name

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C2H2O4/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14;3-1(4)2(5)6/h1-9,14,17H,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPAQKJZDLBJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine typically involves the reaction of 1,4-benzodioxane with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF). The reaction conditions usually involve stirring at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of oxalic acid in the final step helps in the formation of the oxalate salt, which can be beneficial for the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction. The benzodioxane ring system is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanaminium: Similar structure but with an ethanaminium group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a sulfonamide group and is studied for its therapeutic potential.

Uniqueness

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine is unique due to its specific substitution pattern on the benzodioxane ring, which imparts distinct chemical and biological properties. Its ability to form stable oxalate salts further enhances its applicability in various fields.

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